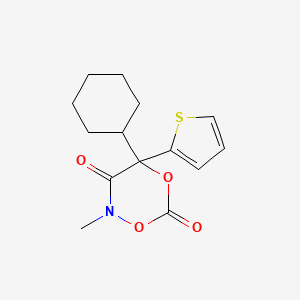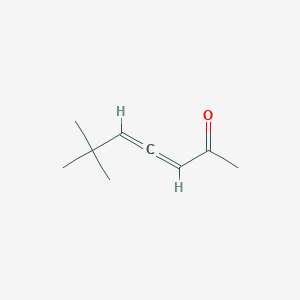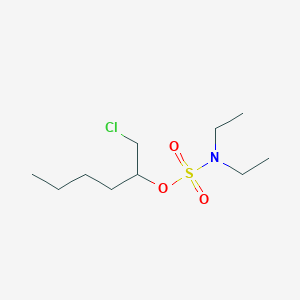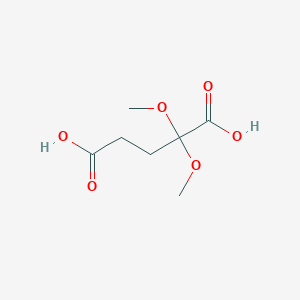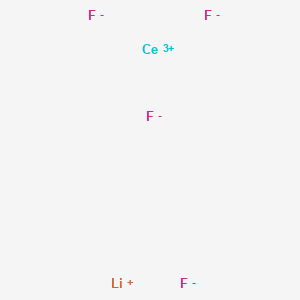
Cerium(3+) lithium fluoride (1/1/4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium(3+) lithium fluoride (1/1/4) is a compound that consists of cerium, lithium, and fluoride ions in a 1:1:4 ratio. This compound is part of the broader category of rare-earth metal fluorides, which are known for their unique optical and electronic properties. Cerium, a lanthanide, is known for its ability to exist in multiple oxidation states, which makes its compounds versatile in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cerium(3+) lithium fluoride can be synthesized through several methods. One common approach involves the reaction of cerium(III) oxide with lithium fluoride in the presence of hydrofluoric acid. The reaction typically occurs at elevated temperatures to ensure complete conversion:
Ce2O3+6LiF+6HF→2CeLiF4+3H2O
Another method involves the direct combination of cerium(III) fluoride and lithium fluoride under high-temperature conditions. This method is often used in industrial settings due to its simplicity and efficiency.
Industrial Production Methods
In industrial settings, cerium(3+) lithium fluoride is often produced using high-temperature solid-state reactions. The raw materials, typically cerium(III) oxide and lithium fluoride, are mixed and heated in a furnace at temperatures exceeding 800°C. This process ensures the formation of a pure and homogeneous product.
Chemical Reactions Analysis
Types of Reactions
Cerium(3+) lithium fluoride undergoes various chemical reactions, including:
Oxidation: Cerium in the +3 oxidation state can be oxidized to the +4 state using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Cerium(IV) compounds can be reduced back to cerium(III) using reducing agents like hydrogen gas or zinc metal.
Substitution: Fluoride ions in the compound can be substituted with other halides (chloride, bromide, iodide) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Hydrogen gas (H₂), zinc metal (Zn)
Substitution: Hydrogen halides (HCl, HBr, HI)
Major Products Formed
Oxidation: Cerium(IV) fluoride (CeF₄)
Reduction: Cerium(III) fluoride (CeF₃)
Substitution: Cerium(3+) lithium chloride (CeLiCl₄), cerium(3+) lithium bromide (CeLiBr₄), cerium(3+) lithium iodide (CeLiI₄)
Scientific Research Applications
Cerium(3+) lithium fluoride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its redox properties.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical imaging techniques.
Medicine: Studied for its antioxidant properties and potential use in treating oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of cerium(3+) lithium fluoride is primarily based on the redox properties of cerium. Cerium can alternate between the +3 and +4 oxidation states, allowing it to participate in redox reactions. This redox cycling is crucial for its antioxidant activity, where cerium(3+) can scavenge free radicals and prevent oxidative damage. In photonic applications, the compound’s ability to absorb and emit light at specific wavelengths is exploited.
Comparison with Similar Compounds
Cerium(3+) lithium fluoride is unique due to its specific combination of cerium, lithium, and fluoride ions. Similar compounds include:
Cerium(III) fluoride (CeF₃): Known for its use in optical coatings and as a phosphor in lighting applications.
Lithium yttrium fluoride (LiYF₄): Commonly used as a host material in solid-state lasers.
Lithium calcium aluminum fluoride (LiCaAlF₆): Used in laser applications due to its favorable optical properties
Compared to these compounds, cerium(3+) lithium fluoride offers a unique combination of redox activity and optical properties, making it suitable for a broader range of applications.
Properties
CAS No. |
93229-02-8 |
|---|---|
Molecular Formula |
CeF4Li |
Molecular Weight |
223.1 g/mol |
IUPAC Name |
lithium;cerium(3+);tetrafluoride |
InChI |
InChI=1S/Ce.4FH.Li/h;4*1H;/q+3;;;;;+1/p-4 |
InChI Key |
BGPKKFZGAGVKFM-UHFFFAOYSA-J |
Canonical SMILES |
[Li+].[F-].[F-].[F-].[F-].[Ce+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,4'-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol)](/img/structure/B14354965.png)
![Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]-](/img/structure/B14354978.png)
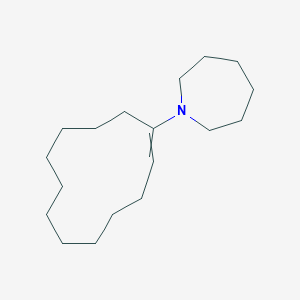
![3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate](/img/structure/B14354994.png)
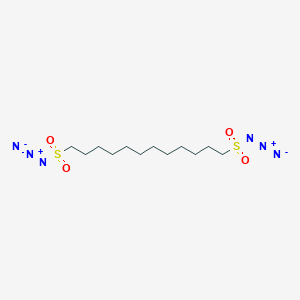

![N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14355012.png)
